molecular formula C18H17NO5 B12680583 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone CAS No. 94313-80-1

2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone

Cat. No.: B12680583
CAS No.: 94313-80-1
M. Wt: 327.3 g/mol
InChI Key: OODGLDFRSOEBDW-UHFFFAOYSA-N
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Description

2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is an organic compound with the molecular formula C18H19NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two hydroxyl groups and an ethoxyethylamino group attached to the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone involves its interaction with cellular components. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, the compound’s hydroxyl groups can participate in redox reactions, contributing to its antioxidant and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dihydroxyanthraquinone: Lacks the ethoxyethylamino group but shares the anthraquinone core.

    2-Aminoanthraquinone: Contains an amino group but lacks the hydroxyl groups.

    2-Ethoxyethylamine: Contains the ethoxyethylamino group but lacks the anthraquinone core.

Uniqueness

2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and ethoxyethylamino groups allows for versatile chemical reactivity and potential therapeutic applications .

Properties

CAS No.

94313-80-1

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

2-(2-ethoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H17NO5/c1-2-24-8-7-19-12-9-13(20)14-15(18(12)23)17(22)11-6-4-3-5-10(11)16(14)21/h3-6,9,19-20,23H,2,7-8H2,1H3

InChI Key

OODGLDFRSOEBDW-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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